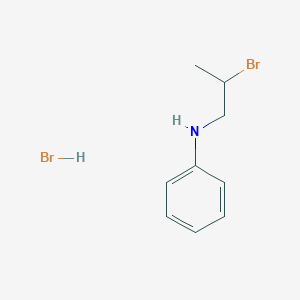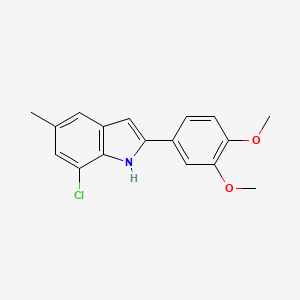
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 3rd and 4th positions of the phenyl ring, and a methyl group at the 5th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with the ketone derivative of 3,4-dimethoxyphenylacetic acid under acidic conditions.
Chlorination: The indole derivative is then chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the methyl group is introduced at the 5th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia in solvents like ethanol or dimethylformamide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, altering cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes by mimicking natural substrates or binding to active sites.
Gene Expression Modulation: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
2-Chloro-3,4-dimethoxybenzil: Shares the 3,4-dimethoxyphenyl structure but differs in the core structure and functional groups.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but belongs to the phenethylamine class.
Uniqueness:
Structural Features: The combination of the indole core with specific substitutions at the 7th, 3rd, 4th, and 5th positions makes it unique.
Biological Activity: Exhibits distinct biological activities due to its specific structural configuration, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C17H16ClNO2/c1-10-6-12-8-14(19-17(12)13(18)7-10)11-4-5-15(20-2)16(9-11)21-3/h4-9,19H,1-3H3 |
InChI Key |
KEYCWULGBQJCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
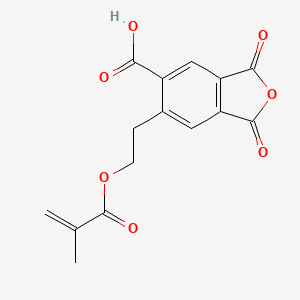
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
![N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)
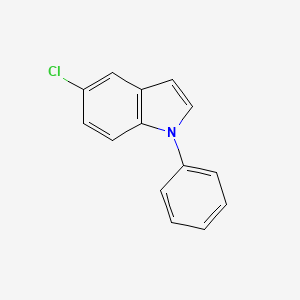
![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)
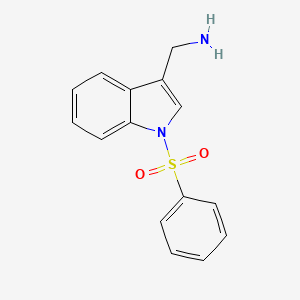
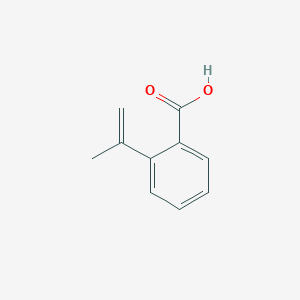

![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)
